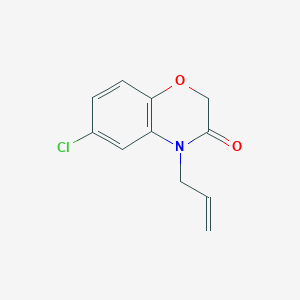
2-(((5-Imino-2,5-dihydro-1h-1,2,4-triazol-3-yl)thio)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((5-Imino-2,5-dihydro-1h-1,2,4-triazol-3-yl)thio)methyl)benzonitrile is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Imino-2,5-dihydro-1h-1,2,4-triazol-3-yl)thio)methyl)benzonitrile typically involves the reaction of 5-amino-1,2,4-triazole-3-thiol with a suitable benzyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the thiol group by the benzyl halide, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group on the triazole ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions on the amino group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(((5-Imino-2,5-dihydro-1h-1,2,4-triazol-3-yl)thio)methyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: The compound’s triazole ring is a common pharmacophore in many drugs, making it a potential candidate for the development of new therapeutic agents.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(((5-Imino-2,5-dihydro-1h-1,2,4-triazol-3-yl)thio)methyl)benzonitrile is not well-documented. compounds containing triazole rings often exert their effects by interacting with specific enzymes or receptors in biological systems. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile: This compound is similar in structure but contains a thiadiazole ring instead of a triazole ring.
2-(((5-amino-1,2,4-triazol-3-yl)thio)methyl)benzonitrile: This compound is structurally similar but may have different substituents on the triazole ring.
Uniqueness
The uniqueness of 2-(((5-Imino-2,5-dihydro-1h-1,2,4-triazol-3-yl)thio)methyl)benzonitrile lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both a nitrile group and a triazole ring makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H9N5S |
|---|---|
Molecular Weight |
231.28 g/mol |
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C10H9N5S/c11-5-7-3-1-2-4-8(7)6-16-10-13-9(12)14-15-10/h1-4H,6H2,(H3,12,13,14,15) |
InChI Key |
CYTVBFHOFLRUKS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CSC2=NNC(=N2)N)C#N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NNC(=N2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}butan-1-one](/img/structure/B253853.png)
![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B253857.png)
![6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253858.png)

![N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253861.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B253862.png)

![[(9-Methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile](/img/structure/B253865.png)
![9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B253866.png)

![8-ethyl-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253870.png)

![[(4,6,8-Trimethyl-2-quinolinyl)sulfanyl]acetic acid](/img/structure/B253884.png)

